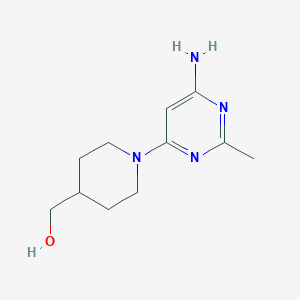

(1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol

Description

Properties

IUPAC Name |

[1-(6-amino-2-methylpyrimidin-4-yl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-8-13-10(12)6-11(14-8)15-4-2-9(7-16)3-5-15/h6,9,16H,2-5,7H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTILMHNWBIVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target the serine/threonine protein kinase b (pkb, also known as akt), which plays a crucial role in cell proliferation and survival.

Mode of Action

Compounds with similar structures have been found to inhibit pkb in an atp-competitive manner. This suggests that (1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol might interact with its targets in a similar way, leading to changes in cell proliferation and survival.

Biochemical Pathways

Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway, which could suggest potential downstream effects on cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.

Biological Activity

The compound (1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol , also known as 1-(6-amino-2-methylpyrimidin-4-yl)piperidin-4-ol , has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant studies.

Chemical Structure and Properties

The chemical structure of the compound includes:

- A pyrimidine ring substituted with an amino group.

- A piperidine ring with a hydroxyl group.

Chemical Formula

Molecular Characteristics

| Property | Value |

|---|---|

| IUPAC Name | 1-(6-amino-2-methylpyrimidin-4-yl)piperidin-4-ol |

| CAS Number | 1501558-21-9 |

| InChI Key | FTVRHMVDNAQPST-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, notably through the inhibition of tubulin polymerization . This action is crucial as it affects cell division and proliferation, making it a candidate for antiproliferative therapies.

Antimicrobial Activity

Recent studies have shown that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several piperidine derivatives, including the target compound. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, the compound also displays antifungal activity against strains such as Candida albicans .

Table: Antifungal Activity

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.056 |

Synthesis and Evaluation

Research has focused on synthesizing this compound and evaluating its biological properties through various assays. The studies indicate promising results in terms of both antibacterial and antifungal activities.

Comparative Studies

Comparative studies with similar compounds reveal that modifications in the piperidine ring can enhance biological activity. For instance, substituents on the piperidine ring significantly affect the antimicrobial potency.

Comparison with Similar Compounds

Antiplasmodial Piperidine Alcohol Analogues ()

Compounds such as [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7) and [1-(4-bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 11) exhibit potent antiplasmodial activity against Plasmodium falciparum resistant strains (IC₅₀: 1.03–2.52 μg/mL) with high selectivity indices (SIs = 15–182). Key structural differences from the target compound include:

- Substituent at Piperidine 1-Position : Benzyl groups with halogen substitutions (F, Br) vs. pyrimidine.

- Hydroxyl Group: Both share a methanol group at the piperidine 4-position, which is critical for activity and selectivity.

MRSA Synergists ()

Compounds DMPI and CDFII are piperidin-4-yl derivatives with indole and benzyl substituents. Key contrasts include:

- Substituents : Indole and chlorophenyl groups in DMPI/CDFII vs. pyrimidine in the target compound.

- Methanol Absence: The lack of a hydroxyl group in DMPI/CDFII may reduce solubility, highlighting the target compound’s advantage in bioavailability .

Pyridine-Based Analogues ()

(2-Aminopyridin-4-yl)-methanol is a simpler derivative with a pyridine ring and methanol group. Differences include:

- Ring System: Pyridine (6-membered, one N) vs. pyrimidine (6-membered, two N atoms).

- Pharmacokinetics : The absence of a piperidine ring likely reduces molecular complexity and target engagement versatility .

Structural and Functional Comparison Table

Key Findings and Implications

- Hydroxyl Group Critical: The methanol group in the target compound and analogs enhances antimalarial selectivity, likely via polar interactions with parasitic targets .

- Therapeutic Scope : Structural variations dictate target specificity—halogenated benzyls for malaria, indoles for MRSA, and pyrimidines for undefined but related applications.

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically involves:

- Construction of the piperidine ring, often starting from piperidin-4-one derivatives.

- Introduction of the hydroxymethyl group at the 4-position of the piperidine ring.

- Attachment of the 6-amino-2-methylpyrimidin-4-yl group via nucleophilic substitution or reductive amination.

Preparation of the Piperidin-4-yl Methanol Core

2.1 Starting Material: Piperidin-4-one Derivatives

The piperidin-4-one scaffold is commonly synthesized via Mannich condensation reactions involving substituted aromatic aldehydes, ketones (e.g., acetone or ethyl methyl ketone), and ammonium acetate in ethanol or other suitable solvents. This reaction yields substituted 4-piperidones, which serve as key intermediates in the synthesis of piperidin-4-yl methanol derivatives.

2.2 Functionalization to Hydroxymethyl Group

The ketone group at the 4-position of the piperidine ring is converted to a hydroxymethyl substituent through a sequence involving:

- Epoxidation of the ketone to form an epoxide intermediate.

- Treatment of the epoxide with hydrogen fluoride-pyridine complex to yield a 4-fluoro-4-hydroxymethylpiperidine derivative.

- Activation of the hydroxyl group as a para-toluenesulfonic acid ester.

- Subsequent substitution reactions to introduce the desired amine or other groups.

This pathway allows the selective introduction of the hydroxymethyl group while preserving the piperidine ring integrity.

Attachment of the 6-Amino-2-methylpyrimidin-4-yl Group

3.1 Reductive Amination Approach

A key method involves reductive amination between cyanohydrins and pyrimidine amines. The reaction is typically carried out in a methanolic medium under basic conditions using tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain basicity. Sodium cyanoborohydride (NaBH3CN) is employed as a mild reducing agent to facilitate reductive amination at room temperature. The presence of iron sulfate (FeSO4·7H2O) or other metal salts helps eliminate side reactions involving cyanide ions.

This method is advantageous due to mild reaction conditions and high selectivity, providing the pyrimidinyl-substituted piperidinyl methanol in good yields.

3.2 Nucleophilic Aromatic Substitution

Representative Synthetic Protocols and Data

Research Findings and Considerations

- The reductive amination method using sodium cyanoborohydride in methanol with tertiary amine bases offers a clean and efficient route to attach the pyrimidine moiety to the piperidine core.

- The use of metal salts like iron sulfate is critical to suppress cyanide side reactions, improving yield and purity.

- Mannich condensation remains a versatile and widely used approach for synthesizing substituted piperidin-4-ones, which are key intermediates in this synthetic pathway.

- Nucleophilic aromatic substitution on chloropyrimidines under basic conditions is a reliable method for introducing amino substituents, including piperidinyl groups.

- Purification by recrystallization from ethyl acetate/methanol mixtures is effective in obtaining analytically pure compounds suitable for further applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol, and how can purity be maximized?

- Methodology : Multi-step synthesis typically involves coupling a pyrimidine precursor with a piperidine derivative. Key steps include:

- Nucleophilic substitution : React 6-amino-2-methylpyrimidin-4-ol with a piperidinyl intermediate under reflux conditions using ethanol as a solvent .

- Hydroxymethylation : Introduce the methanol group via reductive amination or substitution, using sodium borohydride (NaBH4) to stabilize reactive intermediates .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the piperidine ring conformation and pyrimidine substitution pattern. Key signals include the hydroxymethyl proton (δ ~3.5–4.0 ppm) and pyrimidine carbons (δ ~160–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~265.2) and fragmentation patterns .

- IR Spectroscopy : Identify the hydroxyl stretch (~3200–3400 cm) and pyrimidine ring vibrations (~1500–1600 cm) .

Q. How can initial biological activity screening be designed for this compound?

- Methodology :

- In vitro assays : Test antiproliferative activity against cancer cell lines (e.g., hematologic tumors) using MTT assays. Compare IC values with analogs (e.g., fluorinated or chlorinated derivatives) .

- Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

- Methodology :

- Comparative SAR : Synthesize analogs with Cl, Br, or methyl substituents at the pyrimidine 6-position. Assess changes in IC values (e.g., fluorinated analogs often show enhanced binding due to electronegativity) .

- Data Analysis : Use statistical tools (ANOVA, dose-response curves) to resolve contradictions in activity trends (e.g., brominated vs. chlorinated derivatives) .

Q. What computational strategies predict binding interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with kinases or DNA repair enzymes. Focus on hydrogen bonding (pyrimidine NH) and hydrophobic contacts (piperidine ring) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How can reaction pathways (e.g., oxidation of the hydroxymethyl group) be controlled?

- Methodology :

- Reagent Selection : Use KMnO for controlled oxidation to carboxylic acid or CrO for aldehyde formation. Monitor progress via TLC .

- Kinetic Studies : Employ -NMR to track intermediate formation under varying pH/temperature conditions .

Q. What methods elucidate pharmacokinetic properties (e.g., blood-brain barrier penetration)?

- Methodology :

- LogP Measurement : Determine octanol/water partition coefficients via shake-flask method. Fluorine substitution may increase lipophilicity .

- In vivo ADME : Radiolabel the compound (e.g., ) and track distribution in rodent models using scintillation counting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.